molecular formula C20H21N3O4S2 B11351925 N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B11351925
M. Wt: 431.5 g/mol
InChI Key: LFWYHRBGYJFCJE-UHFFFAOYSA-N
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Description

N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound features a unique structure that includes a piperidine ring, a sulfonyl group, a thiophene ring, and an oxazole ring, making it an interesting subject for scientific study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The process may include:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors under acidic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents such as sulfur trioxide or chlorosulfonic acid.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving sulfur and appropriate carbon precursors.

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an amide and a carbonyl compound under acidic or basic conditions.

    Coupling Reactions: The final compound can be obtained by coupling the synthesized intermediates using reagents such as coupling agents (e.g., EDC, DCC) under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the sulfonyl and carboxamide groups, using nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, alcohols, basic or acidic conditions.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting specific biological pathways.

    Materials Science: The compound can be used in the development of new materials with unique electronic or optical properties.

    Chemical Research: The compound can be used as a reagent or intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to specific proteins or enzymes, inhibiting their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-5-(furan-2-yl)-1,2-oxazole-3-carboxamide
  • N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-5-(pyridin-2-yl)-1,2-oxazole-3-carboxamide

Uniqueness

N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is unique due to the presence of the thiophene ring, which can impart specific electronic and steric properties that differentiate it from similar compounds with different heterocyclic rings. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.

Properties

Molecular Formula

C20H21N3O4S2

Molecular Weight

431.5 g/mol

IUPAC Name

N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C20H21N3O4S2/c1-14-4-2-10-23(13-14)29(25,26)16-8-6-15(7-9-16)21-20(24)17-12-18(27-22-17)19-5-3-11-28-19/h3,5-9,11-12,14H,2,4,10,13H2,1H3,(H,21,24)

InChI Key

LFWYHRBGYJFCJE-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NOC(=C3)C4=CC=CS4

Origin of Product

United States

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